molecular formula C14H16ClN3O B3227459 [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol CAS No. 1261229-77-9

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol

Cat. No.: B3227459
CAS No.: 1261229-77-9
M. Wt: 277.75 g/mol
InChI Key: URBYMFREPFMEFU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol (molecular formula: C₁₄H₁₆ClN₃O, molar mass: 277.75 g/mol) features a quinoxaline core substituted with a chlorine atom at position 3. A piperidine ring is attached at position 2 of the quinoxaline, with a methanol group (-CH₂OH) substituted on the piperidine ring (). Its structure combines aromatic heterocyclic and aliphatic moieties, which influence its physicochemical and biological properties.

CAS Number Discrepancy Notably, conflicting CAS numbers are reported: 353257-83-7 () and 1261229-77-9 (). This discrepancy may arise from isomeric variations (e.g., positional or stereochemical differences) or data entry errors. Verification via authoritative databases like PubChem or ECHA is recommended for clarity.

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-13-14(18-8-4-3-5-10(18)9-19)17-12-7-2-1-6-11(12)16-13/h1-2,6-7,10,19H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBYMFREPFMEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230269
Record name 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-77-9
Record name 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 3-chloro group on the quinoxaline ring is susceptible to nucleophilic substitution, enabling the introduction of various functional groups.

Key Findings:

  • Amine Substitution : Reaction with piperidin-2-yl-methanol under reflux conditions in ethanol/triethylamine replaces the chlorine atom, forming the parent compound .

  • Thiol-Based Reactions : Similar quinoxaline derivatives undergo S-alkylation with thiols or thioacetates in the presence of bases like triethylamine, yielding sulfanyl derivatives .

Example Reaction:

3 Chloro quinoxaline+Piperidin 2 yl methanolEtOH [1 3 Chloro quinoxalin 2 yl piperidin 2 yl] methanol+HCl\text{3 Chloro quinoxaline}+\text{Piperidin 2 yl methanol}\xrightarrow{\text{EtOH }}[1\text{ 3 Chloro quinoxalin 2 yl piperidin 2 yl}]\text{ methanol}+\text{HCl}

Yield: ~85–91% .

Functionalization of the Hydroxymethyl Group

The methanol substituent on the piperidine ring undergoes oxidation, esterification, and etherification.

Oxidation to Carboxylic Acid

  • Conditions : Treatment with strong oxidizing agents (e.g., KMnO4_4/H2_2SO4_4) converts the –CH2_2OH group to –COOH.

  • Product : 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid derivatives .

Esterification

  • Reagents : Acetic anhydride or acyl chlorides in pyridine.

  • Example : Reaction with methyl acrylate forms methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate .

Spectral Data for Ester Derivative :

  • 1^11H NMR (DMSO-d6_6): δ 3.47 (t, J = 7.4 Hz, SCH2_2), 2.53 (t, J = 7.3 Hz, CH2_2CO).

  • 13^{13}13C NMR : δ 170.3 (C=O), 32.9 (SCH2_2), 26.5 (CH2_2CO).

Piperidine Ring Modifications

The piperidine moiety participates in alkylation and acylation reactions.

Acylation at the Piperidine Nitrogen

  • Reagents : Acetyl chloride or anhydrides.

  • Product : N-acetylated derivatives, confirmed via 1^1H NMR downfield shifts (~δ 3.57 ppm for NCH2_2) .

Quaternary Ammonium Salt Formation

  • Conditions : Reaction with methyl iodide in DMF.

  • Product : Piperidinium salts with enhanced solubility in polar solvents.

Quinoxaline Ring Reactivity

The electron-deficient quinoxaline core participates in electrophilic substitution under acidic conditions.

Nitration

  • Conditions : HNO3_3/H2_2SO4_4 at 0°C.

  • Product : 3-Chloro-6-nitroquinoxaline derivatives, verified via LC-MS .

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield References
Nucleophilic SubstitutionPiperidin-2-yl-methanol, EtOH, ΔThis compound91%
EsterificationMethyl acrylate, Et3_3NMethyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate88%
OxidationKMnO4_4, H2_2SO4_43-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid85%
AcylationAcetyl chloride, pyridineN-Acetyl-piperidine derivative78%

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN_NAr mechanism due to the electron-withdrawing effect of the quinoxaline ring, activating the chlorine for displacement .

  • Esterification : The hydroxymethyl group acts as a nucleophile, attacking the electrophilic carbonyl of acrylates .

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . Research is ongoing to explore its efficacy and mechanism of action in treating various diseases .

Industry

In the industrial sector, quinoxaline derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals. The unique properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Ring

1-Methyl-3-phenylquinoxalin ()
  • Structure: Quinoxaline substituted with methyl (position 1) and phenyl (position 3).
  • Key Differences: Lacks the chloro substituent and piperidine-methanol side chain. Phenyl groups exhibit dihedral angles of 19.3° and 30.4° relative to the quinoxaline plane, indicating steric hindrance .
3-Methoxy-quinoxaline Derivatives ()
  • Example: 1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol (CAS: 1146080-42-3).
  • Key Differences: Methoxy (-OCH₃) group at position 3 instead of chloro. Piperidine substituted with hydroxyl (-OH) at position 4 instead of methanol at position 2.
  • Implications: Methoxy groups are electron-donating, which could reduce electrophilic reactivity compared to chloro substituents. Hydroxyl groups may offer hydrogen-bonding capacity but lower lipophilicity than methanol.

Modifications on the Piperidine Ring

Quinoxalin-2-yl-piperidin-3-ol ()
  • Structure : Piperidine ring with hydroxyl (-OH) at position 3.
  • Molecular Weight : 229.28 g/mol (C₁₃H₁₅N₃O).
  • Key Differences: Smaller molecular weight due to absence of chloro and methanol groups. Hydroxyl group may reduce membrane permeability compared to methanol’s -CH₂OH.
Ethyl(fluorophenyl)(piperidin-2-yl)acetate ()
  • Structure : Piperidine with ester (-COOEt) and fluorophenyl substituents.
  • Key Differences :
    • Ester group introduces hydrolytic instability but enhances solubility in organic solvents.
    • Fluorine’s electronegativity may alter binding interactions compared to chlorine.

Research Findings and Implications

  • Synthetic Accessibility: The chloro group in the target compound may facilitate nucleophilic displacement reactions, as seen in , where 2-chloro-3-phenylquinoxaline undergoes substitution with dithiocarbamate .
  • Safety Profile: The target compound’s safety data sheet () lacks detailed hazard information, unlike 2-(Aminomethyl)piperidine (), which has explicit usage restrictions.

Biological Activity

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline core with a chloro substitution and a piperidine group, which contributes to its diverse pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Quinoxaline Core : This is typically achieved by condensing ortho-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal.
  • Chlorination : The quinoxaline core is chlorinated using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro group at the 3-position.
  • Piperidin-2-yl-methanol Substitution : The final step involves a nucleophilic substitution of the chlorinated quinoxaline with piperidin-2-yl-methanol under basic conditions.

Antimicrobial Properties

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the synthesis of nucleic acids and proteins in microorganisms, leading to cell death. For example, studies have shown that related quinoxaline derivatives exhibit broad-spectrum antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been supported by various studies. It has been observed to induce apoptosis in cancer cells through mechanisms such as the disruption of mitochondrial function and modulation of apoptotic pathways. For instance, certain derivatives have been reported to inhibit cell proliferation in various cancer cell lines with IC₅₀ values indicating potent activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Nucleic Acid Synthesis : By interfering with DNA replication and RNA transcription in microbial cells.
  • Induction of Apoptosis : Through activation of caspases and modulation of cell cycle regulators in cancer cells.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC₅₀ (µM)Mechanism
AntibacterialE. coli0.5Inhibition of protein synthesis
AntifungalCandida albicans0.8Disruption of cell membrane
AnticancerHeLa cells1.5Induction of apoptosis

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects on HeLa cells, this compound exhibited an IC₅₀ value of 1.5 µM, leading to significant apoptosis as evidenced by increased levels of activated caspases and DNA fragmentation assays .

Q & A

Q. Advanced

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC50 values are compared to controls like cisplatin .
  • Anti-inflammatory potential : Evaluate COX-2 inhibition via ELISA or nitric oxide (NO) suppression in LPS-stimulated macrophages .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) or kinase inhibition assays (e.g., CDKs) can elucidate pathways .

How should researchers address discrepancies in biological activity data across different studies for this compound?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines, incubation times, and reagent batches.
  • Purity validation : Confirm compound integrity via HPLC and HRMS to rule out degradation .
  • Dose-response curves : Use at least six concentrations to improve IC50 reliability.
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to normalize data .

What computational approaches are used to predict the binding affinity of this compound with target proteins?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models interactions with active sites (e.g., CDK2 or COX-2). Focus on hydrogen bonds between the methanol group and catalytic residues .
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS.
  • QSAR models : Correlate structural features (e.g., Cl substituent position) with activity trends from analogous quinoxalines .

What chromatographic techniques are recommended for purifying this compound?

Q. Basic

  • Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for high-resolution separation .
  • Flash chromatography : Silica gel (230–400 mesh) and ethyl acetate/hexane (3:7) effectively resolve polar intermediates.
  • Solvent polarity : Higher acetonitrile ratios elute the target compound later due to its moderate hydrophobicity (LogP ~2.3) .

What challenges arise in controlling the stereochemistry during synthesis, and how can chiral resolution techniques be applied?

Q. Advanced

  • Challenges : Racemization at the piperidine C2 position occurs under basic conditions.
  • Resolution methods :
    • Chiral HPLC : Use columns like Chiralpak IA with n-hexane/isopropanol (90:10) to separate enantiomers .
    • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
    • Stereoselective synthesis : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during piperidine ring formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol
Reactant of Route 2
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[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol

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